molecular formula C22H20N4O B294823 N-(2-phenylethyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide

N-(2-phenylethyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B294823
M. Wt: 356.4 g/mol
InChI Key: DMTLBNJBONBVPY-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Attachment of Phenylethyl Group: The phenylethyl group can be attached via a nucleophilic substitution reaction using phenylethyl halides.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide depends on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide and pyridoxine, which have various biological activities.

    Phenylethyl Derivatives: Compounds with phenylethyl groups, such as amphetamine and phenylephrine, which are used in medicine.

Uniqueness

N-(2-phenylethyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C22H20N4O/c27-21(24-15-13-17-8-2-1-3-9-17)16-26-20-12-5-4-10-18(20)25-22(26)19-11-6-7-14-23-19/h1-12,14H,13,15-16H2,(H,24,27)

InChI Key

DMTLBNJBONBVPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4

Origin of Product

United States

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